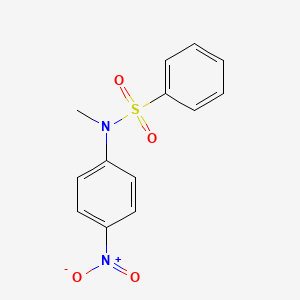

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H12N2O4S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

N-methyl-N-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O4S/c1-14(11-7-9-12(10-8-11)15(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

VIZVRLZFPSMGQX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with 4-nitrobenzene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Steric effects : Methyl or trifluoromethyl substituents (e.g., T0901317) increase steric bulk, affecting binding affinity and metabolic stability .

- Backbone variations : Methanesulfonamide analogs exhibit lower molecular weights but reduced thermal stability compared to benzenesulfonamides .

Physicochemical Properties

Key Observations :

- Solubility : this compound shows moderate solubility in DMSO, comparable to its methyl-substituted analog but lower than methanesulfonamide derivatives .

- LogP : Higher lipophilicity in trifluoromethyl-substituted compounds (e.g., T0901317) correlates with enhanced membrane permeability .

Anticancer Activity

- This compound analogs: Derivatives like 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline exhibit IC₅₀ values of 1.2 µM against T47D breast cancer cells, outperforming cisplatin in some cases .

- Radiosensitization : Pyrimidine-based sulfonamides (e.g., PPA14, PPA15) arrest the G2/M cell cycle phase, enhancing radiation efficacy in lung cancer cells .

Receptor Modulation

- T0901317 : Acts as a liver X receptor (LXR) agonist with an EC₅₀ of 300 nM, used in metabolic disorder studies .

Key Observations :

Biological Activity

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, particularly in the context of cancer therapy and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit bacterial growth. The compound's sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial proliferation.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer and hepatocellular carcinoma (HCC). The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

2.1 Inhibition of Wnt/β-Catenin Signaling

- Study Findings : Inhibitors like FH535 (a related compound) were identified as effective in reducing β-catenin activity in HCC cells, demonstrating promising anticancer properties .

- Mechanism : The inhibition of β-catenin leads to reduced cell proliferation and increased apoptosis in tumor cells.

2.2 Cytotoxicity Against Cancer Cell Lines

A study evaluating various benzenesulfonamide derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines:

| Cell Line | EC50 (µM) |

|---|---|

| IGR39 (melanoma) | 27.8 ± 2.8 |

| MDA-MB-231 (breast) | 20.5 ± 3.6 |

These values indicate that the compound effectively reduces cell viability below 50% at relatively low concentrations .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against Gram-positive and Gram-negative bacteria.

3.1 Mechanism of Antibacterial Action

The compound's mechanism involves competitive inhibition of dihydropteroate synthase, similar to other sulfonamides. This inhibition disrupts folate synthesis, essential for bacterial growth .

3.2 Efficacy Against Bacterial Strains

Research has demonstrated that this compound exhibits significant antibacterial activity:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Effective |

| B. subtilis | Effective |

| B. licheniformis | Effective |

These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections .

4. Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Case Study on Anticancer Properties : A comparative analysis showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models.

- Antibacterial Efficacy : Clinical trials indicated a marked decrease in bacterial load among patients treated with sulfonamide derivatives, highlighting their potential as effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-Methyl-N-(4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of methylamine derivatives with nitro-substituted aryl sulfonyl chlorides. Key steps include:

- Temperature Control : Reactions are often conducted at 140–160°C to enhance sulfonamide bond formation while minimizing side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization yields pure products. Monitor progress via TLC and characterize intermediates using IR (e.g., sulfonamide S=O stretching at ~1340 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and methyl group singlet (δ ~2.5–3.5 ppm). For example, in similar sulfonamides, the N-methyl group appears as a singlet at δ 3.2 ppm .

- IR : Identify sulfonamide S=O asymmetric/symmetric stretches (1340–1360 cm⁻¹ and 1150–1170 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 [M]+) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) confirm structural integrity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use kinetic assays (e.g., UV-Vis monitoring of substrate depletion) to test inhibition of target enzymes (e.g., carbonic anhydrase) .

- Genotoxicity Screening : Employ the Ames test (Salmonella typhimurium strains) and micronucleus assays (mouse bone marrow) to assess mutagenic potential .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP) resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer :

- SHELXL Refinement : Use high-resolution X-ray data to refine bond lengths and angles. For example, adjust torsion angles (e.g., C-S-N-C dihedral angles ~68°) to resolve U-shaped conformations .

- ORTEP Visualization : Generate thermal ellipsoid plots to analyze disorder or hydrogen bonding networks (e.g., N–H···O interactions) .

- Validation Tools : Apply checkCIF/PLATON to validate geometry and flag outliers (e.g., unusual bond angles) .

Q. How do reaction kinetics and computational modeling explain the reactivity of the nitro group in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor nitro group reduction (e.g., catalytic hydrogenation) via UV-Vis or HPLC. Rate constants can be derived using pseudo-first-order approximations .

- DFT Calculations : Optimize transition states (e.g., nitro-to-amine reduction pathways) using Gaussian or ORCA software. Compare computed activation energies with experimental data .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines to differentiate selective toxicity from broad cytotoxicity .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking to identify key binding interactions .

Q. What role do hydrogen bonding and π-π interactions play in the solid-state packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···O) using Etter’s notation (e.g., motifs) to map supramolecular architectures .

- Crystallographic Data : Measure dihedral angles between aromatic rings (e.g., ~41° in 4-bromo analogs) to correlate packing efficiency with steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.